molecular formula C17H17NOS B14137903 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one CAS No. 88861-22-7

5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one

Cat. No.: B14137903
CAS No.: 88861-22-7
M. Wt: 283.4 g/mol
InChI Key: OXJMRZANHBKLFJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the thiazole ring.

Preparation Methods

The synthesis of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be achieved through various synthetic routes. One common method involves the reaction of dimethyl sulfide with a ketone under specific conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it can be used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling . These interactions can result in various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be compared with other similar compounds, such as 4,5-Diphenyl-2-imidazolethiol and 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

CAS No.

88861-22-7

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

5,5-dimethyl-2,3-diphenyl-1,2-thiazole 1-oxide

InChI

InChI=1S/C17H17NOS/c1-17(2)13-16(14-9-5-3-6-10-14)18(20(17)19)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

OXJMRZANHBKLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(N(S1=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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